(2Z,9Z)-Octadeca-2,9-dienoic acid

Description

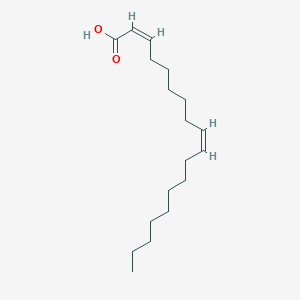

(2Z,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated omega-6 fatty acid characterized by two cis-configured double bonds at positions 2 and 8. Its molecular formula is C₁₈H₃₂O₂, with a molecular weight of 280.45 g/mol . This compound is structurally related to linoleic acid (9Z,12Z-octadecadienoic acid) but differs in the placement of its double bonds. It is found naturally in soybeans, where it may act as a biomarker for lipid metabolism studies .

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(2Z,9Z)-octadeca-2,9-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16- |

InChI Key |

JUDVSKZBHCGCJO-PWTUJKELSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCC/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling of Alkenyl Halides and Alkynes

A common approach involves coupling of alkenyl bromides with protected alkynes, followed by stereoselective hydrogenation to convert triple bonds to cis double bonds.

- Example: Kellersmann et al. synthesized (Z,Z)-octadeca-10,12-dienoic acid by coupling (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol derivative, catalyzed by copper iodide and bis(benzonitrile)dichloropalladium(II) in piperidine solvent. The resulting enyne intermediate underwent stereoselective hydrogenation to yield the cis double bonds, followed by deprotection and oxidation to the acid form.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Preparation of (Z)-1-bromohept-1-ene | Catecholborane reaction with hept-1-yne, bromination, elimination | Formation of (Z)-alkenyl bromide |

| Protection of undec-10-yn-1-ol | Reaction with 2,3-dihydropyran, pyridinium-4-toluenesulfonate catalyst | Formation of tetrahydropyranyl-protected alkyne |

| Coupling reaction | CuI, PdCl2(PhCN)2, piperidine, room temp | Formation of enyne intermediate |

| Stereoselective hydrogenation | Catalytic hydrogenation under mild conditions | Conversion of alkyne to cis-alkene |

| Deprotection and oxidation | p-Toluenesulfonic acid, Jones reagent | Final acid product |

Catalytic Cross-Cyclomagnesiation of 1,2-Dienes

Another advanced method involves titanium-catalyzed homo-cyclomagnesiation of oxygenated 1,2-dienes, which enables construction of Z,Z-dienoic acids with high regio- and stereoselectivity.

- This method uses Cp2TiCl2 catalyst with ethylmagnesium bromide and magnesium to form magnesacyclopentane intermediates.

- Subsequent acid hydrolysis and oxidation (e.g., Jones reagent) yield the diene acid.

- Esterification with alcohols can produce derivatives with yields between 69-81%.

This method is notable for:

- High stereocontrol over double bond geometry.

- Applicability to long-chain dienoic acids.

- Potential for synthesizing biologically active analogs.

Alkyne Bromide Coupling and Mukaiyama Reaction

For analogs such as (5Z,9Z)-2-methoxy-octadecadienoic acid, synthesis involves:

- Double-alkyne bromide coupling (e.g., using 1,5-hexadiyne).

- Hydrogenation under Lindlar catalyst to achieve 100% cis stereochemistry.

- Mukaiyama reaction for introducing alpha-methoxy functionality via reaction of heptadecadienal with trimethylsilyl cyanide and triethylamine, followed by acid hydrolysis.

- Selective methylation of hydroxyl groups using sodium hydride and methyl iodide in tetrahydrofuran solvent.

While this method is specific to methoxy derivatives, it highlights the precision required in stereochemistry control.

Comparative Table of Preparation Methods

Detailed Reaction Conditions and Notes

Protection of Alcohols: Use of 2,3-dihydropyran and pyridinium-4-toluenesulfonate in dry dichloromethane at 4°C to protect terminal alkynes or alcohols as tetrahydropyranyl ethers enhances stability during coupling reactions.

Coupling Catalysts: Copper(I) iodide and bis(benzonitrile)dichloropalladium(II) are effective catalysts for coupling alkenyl bromides with alkynes, with piperidine as solvent facilitating the reaction at room temperature.

Hydrogenation: Lindlar catalyst or other stereoselective hydrogenation methods are employed to reduce alkynes to cis-alkenes without over-reduction to alkanes.

Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation of alcohol intermediates to carboxylic acids, with careful temperature control (0°C) to avoid side reactions.

Research Findings and Applications

The methods described have been successfully applied to synthesize pure (Z,Z)-octadecadienoic acids with high stereoselectivity and purity, essential for studying biological activities such as antimicrobial and anticancer effects.

The chemoenzymatic and catalytic approaches enable access to various isomers and derivatives, facilitating structure-activity relationship studies.

The titanium-catalyzed homo-cyclomagnesiation method is particularly promising for scalable synthesis of non-methylene-interrupted dienoic acids, which are rare in nature but biologically significant.

Chemical Reactions Analysis

Types of Reactions

(2Z,9Z)-Octadeca-2,9-dienoic acid undergoes various chemical reactions, including:

Oxidation: Linoleic acid is prone to oxidation, leading to the formation of hydroperoxides and subsequent breakdown products such as aldehydes and ketones.

Hydrogenation: The double bonds in linoleic acid can be hydrogenated to produce stearic acid, a saturated fatty acid.

Esterification: Linoleic acid can react with alcohols to form esters, which are commonly used in the production of biodiesel.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides. The reaction is typically carried out at elevated temperatures.

Hydrogenation: Catalysts such as nickel or palladium are used in the presence of hydrogen gas.

Esterification: Acid catalysts like sulfuric acid or enzymes such as lipases are used to facilitate the reaction.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrogenation: Stearic acid.

Esterification: Methyl linoleate and other esters.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "(2Z,9Z)-Octadeca-2,9-dienoic acid" are not available within the provided search results, its relevance and potential applications in scientific research can be inferred.

This compound

This compound is an octadecadienoic acid with two double bonds at the 2 and 9 positions. It has applications in scientific research, specifically in chemistry as a precursor for synthesis.

Related Fatty Acids and Their Applications

- Linoleic Acid: Also known as (9Z,12Z)-octadeca-9,12-dienoic acid, can undergo epoxidation to form monoepoxy derivatives . It can also be oxygenated by 9- or 13-LOX to form 9- or 13-hydroperoxy-octadecadienoic acids .

- (9Z,11E,13E)-octadeca-9,11,13-trienoic acid: Is a chemical compound .

- Unsaturated Fatty Acids (UFAs): UFAs, including both monounsaturated and polyunsaturated fatty acids, are important due to their nutritional properties .

- Polyunsaturated Fatty Acids from Algae: Various branched-chain polyunsaturated fatty acids from algae have demonstrated bioactivities . Examples include (5Z,8E,10E)-11-Formylundeca-5,8,10-trienoic acid, which has antimicrobial properties, and (2Z,5Z,7E,11Z,14Z)-9-Hydroxyeicosa-2,5,7,11,14-pentaenoic acid, also with antimicrobial properties . Other examples of fatty acids include:

- (5E,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoicacid

- bosseopentaenoic acid, 5(Z),8(Z),10(E),12(E),14(Z)-eicosapentaenoic acid

- (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid

- (4Z,7Z,9E,11E,13Z,16Z,19Z)-docosa-heptaenoic acid

- (5Z,13Z,16Z)-5,13,16,19-Eicosatetraenoic acid

- (5Z,14Z,17Z)-5,14,17-Heneicosatrienoic acid

- 7,11,14,17-Eicosatetraenoic acid

- 7,13-Eicosadienoic acid

- 7,13,17-Eicosatrienoic acid

- 9,15,19-Docosatrienoic acid

- 4,9,15,19-Docosatetraenoic acid

- (7Z,9Z,12Z)-Octadeca-7,9,12-trien-5-ynoic acid

- 4,7,10,13,16,19,22,25-Octacosaoctaenoic acid

- 7,11-Tetradecadiene-5,9-diynoic acid

- (10E,15Z)-(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,14-dienoicacid

- (12R,13R)-Dihydroxyeicosa-5(Z),8(Z),10(E),14(Z)-tetraeonic acid

- (12R,13R)-Dihydroxyeicosa-5(Z),8(E),10(E),14(Z),17(Z)-pentaenoic acid

- (10R,11R)-Dihydroxyoctadeca-6(Z),8(E),12(Z)-trienoic acid

- (5Z,8Z,10E,12R,13R,14Z)-12,13-Dihydroxyeicosa,5,8,10,14-tetraenoic

- (5Z,11Z,14Z)-icosatrienoic acid

- (5Z,9E)-5,9-Octadecadienoic acid

- 5,8,11-eicosatrienoic acid

- 9,12-Octadecadienoic Acid

- This compound

- (9Z)-octadecen-1-ol

- (9Z,12Z)-octadecadien-1-ol

Mechanism of Action

Linoleic acid exerts its effects through several mechanisms:

Cell Membrane Integration: It is incorporated into cell membranes, affecting fluidity and permeability.

Signal Transduction: Linoleic acid is a precursor to bioactive lipids such as prostaglandins and leukotrienes, which play roles in inflammation and immune responses.

Gene Expression: It can modulate the expression of genes involved in lipid metabolism and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural, physical, and biological distinctions between (2Z,9Z)-octadeca-2,9-dienoic acid and related fatty acids:

Key Findings:

Double Bond Position and Reactivity: The position of double bonds significantly impacts biochemical activity. Linoleic acid (9Z,12Z) is a precursor for arachidonic acid and eicosanoids, while this compound’s proximal double bond at C2 may enhance its susceptibility to oxidation or enzymatic modification . 6Z,9Z-Octadecadienoic acid, with double bonds closer to the carboxyl group, exhibits distinct membrane-interaction properties compared to (2Z,9Z) and linoleic acid .

Biological Activity: Lipoxygenase Specificity: this compound is a substrate for lipoxygenases, which catalyze hydroperoxidation at specific carbon positions. This contrasts with linoleic acid, which is metabolized into 13-hydroperoxyoctadecadienoic acid (13-HPODE) in plant and animal systems . Metabolic Pathways: Linoleic acid is central to the "linoleic acid metabolism" pathway, influencing inflammation and cell signaling . In contrast, this compound’s metabolic fate remains less characterized, though its structural similarity suggests overlapping pathways .

Physical Properties: Despite identical molecular formulas, this compound and linoleic acid differ in melting points and solubility due to double bond geometry. Oleic acid (m.p. 13°C) is less prone to oxidation than polyunsaturated analogs, making it more stable in industrial applications .

Industrial and Therapeutic Applications: Linoleic acid derivatives are used in cosmetics and pharmaceuticals for their anti-inflammatory properties . Oleic acid is a key component of lipid-based drug delivery systems due to its stability .

Q & A

Q. What are the common synthetic routes for (2Z,9Z)-octadeca-2,9-dienoic acid, and what reaction conditions are typically employed?

The synthesis of this compound often involves desaturation of saturated fatty acids or isomerization of existing unsaturated analogs. Key methods include:

- Enzymatic desaturation : Use of Δ9-desaturase enzymes to introduce double bonds at specific positions under controlled pH (7.0–7.5) and temperature (25–37°C) .

- Chemical oxidation/reduction : For example, partial oxidation of stearic acid using KMnO₄ in acidic conditions to generate dienoic intermediates .

- Esterification/hydrolysis : Protecting carboxylic acid groups via methyl esters, followed by selective deprotection .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Enzymatic desaturation | Δ9-desaturase, NADPH, O₂, 37°C | 60–75 | Enzyme stability and purity |

| Chemical oxidation | KMnO₄, H₂SO₄, 60°C | 40–50 | Over-oxidation to ketones |

| Ester hydrolysis | LiAlH₄ (reduction), H₃O⁺ (deprotection) | 70–85 | Side reactions with dienes |

Optimizing reaction time and catalyst loading (e.g., 0.1–0.5 mol% for metal catalysts) is critical to minimize byproducts .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on a combination of techniques:

- IR spectroscopy : Identifies carboxylic acid (C=O stretch at 1700–1725 cm⁻¹) and cis-diene (C-H bending at 720–740 cm⁻¹) .

- Gas chromatography (GC) : Retention indices (Kovats RI: ~2200–2300) and comparison with standards differentiate isomers .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 280.3 and fragmentation patterns confirm double-bond positions .

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Features | Reference Standards |

|---|---|---|

| IR | 1710 cm⁻¹ (C=O), 730 cm⁻¹ (cis-CH=CH) | Linoleic acid (9Z,12Z isomer) |

| GC-MS | m/z 280.3 (M⁺), 222.2 (C₁₄H₂₂O₂⁺) | NIST Chemistry WebBook |

Advanced Research Questions

Q. How do discrepancies in reported biological activities of this compound across studies inform the design of pharmacological assays?

Contradictory results in anti-inflammatory or antimicrobial activity often stem from:

- Purity variability : Impurities (e.g., oxidation byproducts) may skew bioactivity. Use HPLC (≥98% purity) and antioxidant stabilizers (e.g., BHT) during assays .

- Cell line specificity : Test multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to assess context-dependent effects .

- Dose-response thresholds : Conduct kinetic studies (0.1–100 μM) to identify non-linear effects, such as hormesis .

Methodological Recommendations :

- Include negative controls (e.g., oleic acid) to isolate diene-specific effects.

- Use lipidomics (LC-MS/MS) to track metabolic incorporation into membranes .

Q. What strategies are effective in resolving contradictory data regarding the oxidation pathways of this compound in different solvent systems?

Conflicting oxidation outcomes (e.g., epoxide vs. hydroperoxide formation) arise from solvent polarity and radical stability. Key approaches include:

- Solvent screening : Compare reaction rates in polar aprotic (acetonitrile) vs. non-polar (hexane) solvents. Lower dielectric constants favor radical-mediated pathways .

- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to distinguish radical vs. ionic mechanisms .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states for epoxidation vs. allylic oxidation .

Table 3: Oxidation Outcomes in Solvents

| Solvent | Major Product | Yield (%) | Mechanism |

|---|---|---|---|

| Acetonitrile | 9,10-Epoxide | 65 | Ionic (peracid-mediated) |

| Hexane | 11-Hydroperoxide | 55 | Radical (O₂ initiation) |

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for drug delivery applications?

Chiral resolution challenges require:

- Asymmetric catalysis : Use Sharpless epoxidation conditions (Ti(OiPr)₄, (+)-DET) for stereocontrol .

- Enzymatic esterification : Lipases (e.g., Candida antarctica) selectively acylate hydroxyl groups in diastereomeric mixtures .

- Microfluidic reactors : Enhance mixing and heat transfer to reduce racemization during continuous synthesis .

Key Metrics :

- Enantiomeric excess (ee): ≥90% via chiral HPLC (Chiralpak AD-H column).

- Stability: Monitor degradation (e.g., via Arrhenius plots) under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.